![molecular formula C7H17O4P B12561112 [(S)-2-Hydroxypropyl]phosphonic acid diethyl ester CAS No. 178759-66-5](/img/structure/B12561112.png)
[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester is an organophosphorus compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of a phosphonic acid ester group, which imparts unique chemical properties and reactivity. It is often used as an intermediate in the synthesis of more complex molecules and has applications in medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-2-Hydroxypropyl]phosphonic acid diethyl ester typically involves the reaction of phosphorus trichloride with ethanol under controlled conditions. The reaction proceeds as follows:
[ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + 2 \text{HCl} + \text{C}_2\text{H}_5\text{Cl} ]
This reaction is carried out in a solvent such as benzene, and the temperature is maintained between 10-20°C to ensure the controlled addition of phosphorus trichloride . The resulting product is then purified through distillation or crystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and efficiency. Industrial production often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: It has applications in the development of antiviral and antibacterial agents.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of [(S)-2-Hydroxypropyl]phosphonic acid diethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the case of antiviral or antibacterial applications .
Comparaison Avec Des Composés Similaires
[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester can be compared with other similar compounds, such as:
Diethyl phosphite: Another organophosphorus compound with similar reactivity but different applications.
Diethyl allylphosphonate: Used in polymer chemistry and materials science.
Phosphonic acid derivatives: A broad class of compounds with diverse applications in chemistry and biology
The uniqueness of this compound lies in its specific stereochemistry and the presence of the hydroxypropyl group, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
178759-66-5 |
|---|---|
Formule moléculaire |
C7H17O4P |
Poids moléculaire |
196.18 g/mol |
Nom IUPAC |
(2S)-1-diethoxyphosphorylpropan-2-ol |
InChI |
InChI=1S/C7H17O4P/c1-4-10-12(9,11-5-2)6-7(3)8/h7-8H,4-6H2,1-3H3/t7-/m0/s1 |
Clé InChI |
KWNMQIWYIFTQKQ-ZETCQYMHSA-N |
SMILES isomérique |
CCOP(=O)(C[C@H](C)O)OCC |
SMILES canonique |
CCOP(=O)(CC(C)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


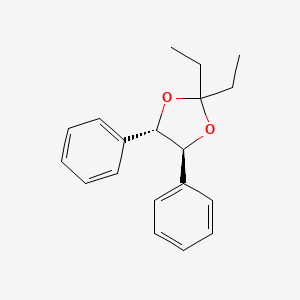
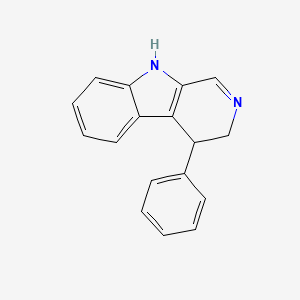
![5-[2-(3-Nitrophenyl)hydrazono]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12561052.png)
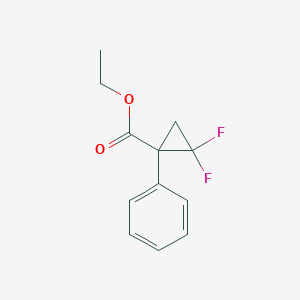
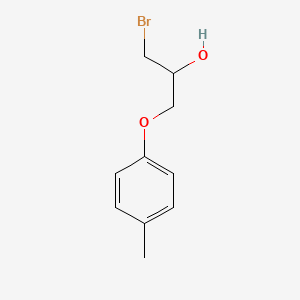
![Benzonitrile, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B12561072.png)
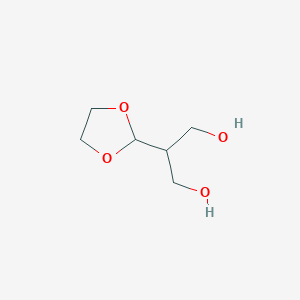

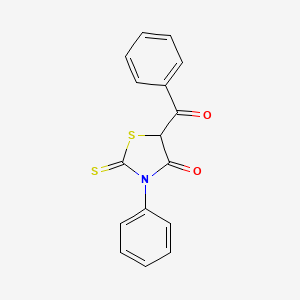
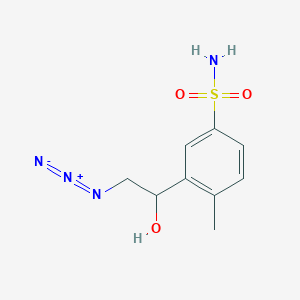

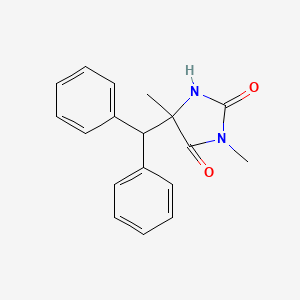
![2-[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]pyrimidin-5-yl octanoate](/img/structure/B12561116.png)
![Cyclohexane, [(1,1-dimethylethoxy)methyl]-](/img/structure/B12561120.png)
